4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one
Description
4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one is a complex organic compound with the molecular formula C18H16N2O6 This compound is notable for its unique structure, which includes a chromen-2-one core, a nitro group, and a methoxyphenoxyethylamino substituent
Properties
IUPAC Name |
4-[2-(4-methoxyphenoxy)ethylamino]-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-24-12-6-8-13(9-7-12)25-11-10-19-16-14-4-2-3-5-15(14)26-18(21)17(16)20(22)23/h2-9,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAWWCFMHKYPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Introduction of the Nitro Group: Nitration of the chromen-2-one core is achieved using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the Methoxyphenoxyethylamino Group: This step involves the reaction of the nitro-chromen-2-one intermediate with 4-methoxyphenoxyethylamine under suitable conditions, often involving a catalyst or a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The chromen-2-one core can be oxidized under strong oxidative conditions to form quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction: Formation of 4-{[2-(4-aminophenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-{[2-(4-methoxyphenoxy)ethyl]amino}-3-nitro-2H-chromen-2-one: shares structural similarities with other chromen-2-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a methoxyphenoxyethylamino substituent makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
